molecular formula C20H21N3 B2864346 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline CAS No. 861206-59-9

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

Cat. No. B2864346
M. Wt: 303.409
InChI Key: NFZVJHWAJYJGOY-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” is a chemical compound with the molecular formula C20H21N3 . It is a N-alkylpiperazine that is piperazine substituted by a methyl and a 2-aminoethyl group at the N atoms respectively .


Molecular Structure Analysis

The molecular structure of “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” has been analyzed using various methods. The crystal structure was solved by direct method using SIR92 program . The compound has a molecular weight of 303.4 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” are complex. The IR spectrum of the compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 . The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .


Physical And Chemical Properties Analysis

The compound “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” has several physical and chemical properties. It has a molecular weight of 303.4 g/mol, an XLogP3 of 3.8, and a topological polar surface area of 19.4 Ų . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .

Scientific Research Applications

Inhibition of Immunostimulatory Effects

One study synthesized and analyzed fifty-seven 2-phenylquinolines, including N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, for their ability to inhibit the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif. This compound emerged as the most effective antagonist, suggesting its potential application in modulating immune responses (Strekowski et al., 2003).

Anticancer and Anti-inflammatory Properties

Another area of research involves the design of H4 receptor ligands with anti-inflammatory properties in vivo. The compound 2-(4-methyl-piperazin-1-yl)-quinoxaline was identified as a new lead structure for H4R ligands, with derivatives demonstrating potent ligand activities and significant anti-inflammatory properties in rat models. This finding highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Smits et al., 2008).

Antitumor Activity

Research into the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents at the C-3 position demonstrated that derivatives with specific substituents exhibit high levels of anticancer activity. These findings suggest the promise of these compounds in developing novel anticancer drugs, with the activity significantly depending on the nature of heterocyclic substituents (Konovalenko et al., 2022).

Dual Action H1/H4 Receptor Ligands

A scaffold-hopping exercise led to the identification of quinazoline-containing H4R compounds as potent human H4 receptor inverse agonists. Some compounds from this series also showed considerable affinity for the human histamine H1 receptor, indicating a novel class of dual-action H1R/H4R ligands. These ligands possess anti-inflammatory properties in vivo, underscoring their potential for therapeutic applications (Smits et al., 2008).

Green Catalysis in Synthesis

A study explored the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing pyran derivatives linked to 4-methylpiperazin-1-yl quinolines. This environmentally friendly catalytic method offers a cost-effective approach for producing these compounds, potentially applicable in large-scale production (Murugesan et al., 2016).

properties

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-22-12-14-23(15-13-22)18-9-6-17(7-10-18)20-11-8-16-4-2-3-5-19(16)21-20/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZVJHWAJYJGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline

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